2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
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Overview
Description
2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a thienyl group and a carbohydrazide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under acidic or basic conditions to form the fused thiazolo-pyridine ring system. The introduction of the thienyl group can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. The carbohydrazide moiety is then introduced via hydrazinolysis of an ester or amide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can interact with the active sites of enzymes, inhibiting their activity. The compound may also bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the fused thiazole-pyridine ring system and exhibit similar biological activities.
Thienyl-substituted compounds: Compounds with a thienyl group often show enhanced electronic properties and biological activities.
Uniqueness
2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to the combination of the thiazole-pyridine fused ring system with the thienyl and carbohydrazide moieties. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H17N5OS2 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(diethylamino)-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C15H17N5OS2/c1-3-20(4-2)15-18-13-12(23-15)9(14(21)19-16)8-10(17-13)11-6-5-7-22-11/h5-8H,3-4,16H2,1-2H3,(H,19,21) |
InChI Key |
GKFJRHZHBSTBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CS3)C(=O)NN |
Origin of Product |
United States |
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